molecular formula C8H10ClNO2 B7821686 D-Phenylglycine hydrochloride

D-Phenylglycine hydrochloride

Cat. No.: B7821686
M. Wt: 187.62 g/mol
InChI Key: IAZPUJDTYUZJMI-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Phenylglycine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of D-(-)-phenylglycine hydrochloride . Another method includes the use of a multi-enzyme cascade pathway, which efficiently produces D-p-hydroxyphenylglycine from L-tyrosine . This enzymatic approach involves a four-enzyme cascade that provides a high yield and enantiomeric excess of the desired product .

Industrial Production Methods: Industrial production of this compound often employs whole-cell bioconversion processes. For instance, a recombinant Escherichia coli strain co-expressing D-hydantoinase and N-carbamoylase from Agrobacterium sp. has been developed for efficient and cost-effective production . This method utilizes a cheap medium formulation and optimized conditions to achieve high productivity and yield .

Chemical Reactions Analysis

Types of Reactions: D-Phenylglycine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to phenylglyoxylate.

    Reduction: Formation of phenylglycine from phenylglyoxylate.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Catalysts such as oxidases or chemical oxidizing agents.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like halides or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Phenylglyoxylate.

    Reduction: Phenylglycine.

    Substitution: Various substituted phenylglycine derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

Antibiotic Production
D-Phenylglycine hydrochloride is integral in the synthesis of semi-synthetic antibiotics. It is a precursor for the production of half-synthetic penicillins, such as ampicillin, and cephalosporins like cefalhexin. These antibiotics are critical in treating bacterial infections due to their broad-spectrum activity . The chlorination of this compound leads to the formation of D-(-)-phenylglycine chloride hydrochloride, which is utilized in the preparation of various bactericides .

Enantiomerically Pure Synthons
D-Phenylglycine aminotransferase (D-PhgAT), an enzyme that utilizes D-phenylglycine as a substrate, is employed to produce enantiomerically pure compounds essential for pharmaceutical applications. This enzyme facilitates the synthesis of compounds like D-(-)-α-phenylglycine, which are vital in creating high-demand antibiotics .

Drug Delivery Systems

Enhanced Absorption of L-Dopa
Recent studies have shown that D-phenylglycine can significantly improve the oral bioavailability of L-Dopa, a common treatment for Parkinson's disease. By chemically attaching D-phenylglycine to L-Dopa to form a dipeptide prodrug (D-phenylglycine-L-Dopa), researchers demonstrated enhanced transport through the intestinal peptide transporter PepT1. This modification resulted in a 31.7-fold increase in oral bioavailability compared to L-Dopa alone, making it a promising candidate for improving therapeutic outcomes in Parkinson's disease management .

Biotechnological Applications

Stability and Performance Enhancement
In biotechnological contexts, enhancing the stability and performance of enzymes such as D-PhgAT is crucial for industrial applications. Research has indicated that fusing halophilic peptides to D-PhgAT can improve its thermostability and performance in various organic solvents. This advancement allows for more efficient production processes in pharmaceutical manufacturing .

Comparison with Similar Compounds

Uniqueness: D-Phenylglycine hydrochloride is unique due to its specific stereochemistry, which makes it particularly suitable for the synthesis of certain β-lactam antibiotics. Its efficient production methods and high enantiomeric purity further enhance its industrial and pharmaceutical significance .

Properties

IUPAC Name

[(R)-carboxy(phenyl)methyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZPUJDTYUZJMI-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25705-52-6
Record name Benzeneacetic acid, α-amino-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25705-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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